molecular formula C11H11BO2 B3161119 (Naphthalen-2-ylmethyl)boronic acid CAS No. 86819-98-9

(Naphthalen-2-ylmethyl)boronic acid

Cat. No. B3161119
CAS RN: 86819-98-9
M. Wt: 186.02 g/mol
InChI Key: FJZYKRAQRGAWGX-UHFFFAOYSA-N
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Description

(Naphthalen-2-ylmethyl)boronic acid is a chemical compound with the molecular weight of 186.02 . It is used in scientific research .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular structure of (Naphthalen-2-ylmethyl)boronic acid consists of a naphthalene ring attached to a boronic acid group via a methylene bridge .


Chemical Reactions Analysis

Boronic acids, including (Naphthalen-2-ylmethyl)boronic acid, are widely used in Suzuki-Miyaura coupling reactions . This reaction is a metal-catalyzed process, typically with palladium, between an alkenyl, aryl, or alkynyl organoborane (boronic acid or boronic ester) and a halide or triflate under basic conditions .


Physical And Chemical Properties Analysis

(Naphthalen-2-ylmethyl)boronic acid has a molecular weight of 186.02 . It is stored at a temperature of -20°C .

Scientific Research Applications

Safety and Hazards

It is recommended to wear personal protective equipment/face protection when handling (Naphthalen-2-ylmethyl)boronic acid . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Boronic acid-based compounds, including (Naphthalen-2-ylmethyl)boronic acid, have inspired the exploration of novel chemistries using boron to fuel emergent sciences . These compounds have been used in various applications, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Mechanism of Action

Target of Action

(Naphthalen-2-ylmethyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the organic groups that participate in this reaction .

Mode of Action

The Suzuki-Miyaura coupling reaction involves the interaction of (naphthalen-2-ylmethyl)boronic acid with a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the (naphthalen-2-ylmethyl)boronic acid, which is a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway in which (naphthalen-2-ylmethyl)boronic acid is involved . This reaction is a widely applied method for forming carbon-carbon bonds . The products of this reaction can be used in various downstream applications, including the synthesis of complex organic compounds .

Pharmacokinetics

It is known that boronic acids are generally stable and readily prepared , suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the action of (naphthalen-2-ylmethyl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (naphthalen-2-ylmethyl)boronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of reaction conditions . Certain boronic acids, including (naphthalen-2-ylmethyl)boronic acid, may decompose in air , suggesting that the stability and efficacy of this compound could be affected by exposure to oxygen.

properties

IUPAC Name

naphthalen-2-ylmethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,13-14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZYKRAQRGAWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC2=CC=CC=C2C=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290362
Record name B-(2-Naphthalenylmethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Naphthalen-2-ylmethyl)boronic acid

CAS RN

86819-98-9
Record name B-(2-Naphthalenylmethyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86819-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Naphthalenylmethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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